PP242 is a novel small-molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, specifically inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It binds to the adenosine triphosphate (ATP)–binding site of mTOR with an inhibitory concentration (IC50) of approximately 8 nM, demonstrating a potent capacity to disrupt mTOR signaling pathways critical for cell growth and survival in various cancer types, including leukemia, gastric cancer, and glioblastoma .
PP242 primarily functions by inhibiting the phosphorylation of key downstream targets of mTORC1 and mTORC2, including protein kinase B (AKT), S6 kinase (S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). The inhibition of these pathways leads to reduced protein synthesis and promotes apoptosis in cancer cells. For example, in acute myeloid leukemia (AML) cells, PP242 has been shown to induce apoptosis by disrupting the interaction between leukemic cells and their stromal microenvironment .
The biological activity of PP242 is characterized by its ability to induce cell death in various cancer cell lines. Studies have demonstrated that PP242 effectively inhibits cell proliferation, migration, and angiogenesis across multiple cancer types. In gastric cancer models, it suppresses tumor growth by targeting the PI3K/AKT/mTOR pathway . Furthermore, in glioblastoma models, PP242 has been shown to enhance autophagy levels while reducing invasiveness and stemness properties of cancer cells .
PP242 has significant potential as a therapeutic agent in oncology. Its applications include:
Interaction studies have shown that PP242 not only inhibits mTOR signaling but also interferes with various signaling pathways that promote cancer cell survival. For instance, it reduces the expression of CXC chemokine receptor type 4 (CXCR4), which is crucial for leukemia cell survival within the bone marrow microenvironment . Additionally, metabolic profiling indicates that PP242 alters lipid metabolism and amino acid profiles in treated tissues, suggesting broader metabolic impacts beyond direct kinase inhibition .
PP242 is part of a class of compounds known as mTOR inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
Rapamycin | mTORC1 inhibitor | Primarily affects mTORC1; less effective against mTORC2. |
Torin1 | Dual mTORC1 and mTORC2 inhibitor | More potent than rapamycin but with different pharmacokinetics. |
AZD8055 | ATP-competitive mTOR inhibitor | Similar mechanism but varies in selectivity and potency across different cancers. |
Ku0063794 | Dual inhibitor | Targets both complexes but has distinct side effects compared to PP242. |
PP242 stands out due to its ability to effectively inhibit both mTORC1 and mTORC2 with high specificity, making it a valuable candidate for targeted cancer therapies .
The International Union of Pure and Applied Chemistry designation for PP242 is 2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol [1]. This systematic nomenclature accurately reflects the compound's complex heterocyclic structure, which incorporates both pyrazolopyrimidine and indole ring systems [2]. The molecular formula C16H16N6O indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 308.34 grams per mole [1] [3].
The chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core fused to an indole moiety, with an isopropyl substituent attached to the pyrazole nitrogen and an amino group positioned at the 4-position of the pyrimidine ring [4]. The indole portion contains a hydroxyl group at the 5-position, contributing to the compound's phenolic character [5]. The Standard International Chemical Identifier is InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19), with the corresponding InChI Key being MFAQYJIYDMLAIM-UHFFFAOYSA-N [1] [2].
Property | Value |
---|---|
IUPAC Name | 2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol |
Molecular Formula | C16H16N6O |
Molecular Weight | 308.34 g/mol |
InChI | InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) |
InChI Key | MFAQYJIYDMLAIM-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N |
PP242 is recognized by several alternative designations across scientific literature and commercial databases [2] [6]. The most commonly encountered trade name is Torkinib, which reflects its primary pharmacological activity as a mechanistic target of rapamycin kinase inhibitor [7] [8]. Additional systematic names include 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol and 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol [2] [5].
From a chemical classification perspective, PP242 belongs to the heterocyclic organic compound family, specifically classified as a pyrazolopyrimidine derivative [23] [25]. The compound represents a member of the pyrazolopyrimidines that features substitution by isopropyl, 5-hydroxyindol-2-yl, and amino groups at positions 1, 3, and 4 respectively of the pyrazolo[3,4-d]pyrimidine core structure [2]. The presence of both aromatic amine and phenolic functional groups contributes to its chemical reactivity and biological activity profile [4] [24].
The compound can be further categorized as a biaryl structure due to the connection between the pyrazolopyrimidine and indole ring systems [2]. It contains primary amino compound characteristics and demonstrates the structural features typical of both pyrazolopyrimidines and hydroxyindoles [2] [4].
Designation Type | Name |
---|---|
Common Name | PP242 |
Trade Name | Torkinib |
Alternative Name 1 | PP-242 |
Alternative Name 2 | PP 242 |
Alternative Name 3 | 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol |
Alternative Name 4 | 2-[4-Amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol |
Alternative Name 5 | 1H-Indol-5-ol, 2-(4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)- |
Classification Category | Classification |
---|---|
Chemical Class | Heterocyclic organic compound |
Subclass | Pyrazolopyrimidine derivative |
Ring System 1 | Pyrazolo[3,4-d]pyrimidine |
Ring System 2 | Indole |
Functional Group 1 | Aromatic amine |
Functional Group 2 | Phenol |
Pharmacological Class | mTOR inhibitor |
PP242 has been assigned comprehensive registry numbers and database identifiers across multiple international chemical databases and regulatory systems [1] [11] [12]. The Chemical Abstracts Service Registry Number is 1092351-67-1, which serves as the primary identifier for this compound in chemical literature and commercial databases [1] [4] [11]. The PubChem Compound Identifier is CID 135565635, providing access to extensive chemical and biological data within the National Center for Biotechnology Information database system [2] [21].
The compound is catalogued in the Chemical Entities of Biological Interest database under ChEBI:90679, which provides ontological classification and structural information [2] [4]. The Environmental Protection Agency CompTox Chemicals Dashboard assigns the identifier DTXSID5048685, enabling access to toxicological and environmental fate data [16] [19]. The Molecular Design Limited database utilizes the MDL Number MFCD12196869 for chemical inventory and structure management purposes [1] [12] [17].
Additional database identifiers include PubChem Substance Identifier 178102331, which connects to depositor-supplied information from the IUPHAR/BPS Guide to PHARMACOLOGY [21]. The Food and Drug Administration Unique Ingredient Identifier is H5669VNZ7V, facilitating regulatory tracking and pharmaceutical nomenclature standardization [4] [14].
These multiple identifier systems ensure comprehensive tracking and cross-referencing capabilities across diverse scientific, commercial, and regulatory databases, supporting research activities and regulatory compliance requirements [15] [18].
Database/Registry | Identifier |
---|---|
CAS Registry Number | 1092351-67-1 |
PubChem CID | 135565635 |
ChEBI ID | CHEBI:90679 |
DTXSID | DTXSID5048685 |
MDL Number | MFCD12196869 |
PubChem SID | 178102331 |
FDA UNII | H5669VNZ7V |